4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its biological activity, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-fluorobenzoic acid with thiocarbohydrazide. The reaction is carried out under fusion conditions for 20-25 minutes, yielding the desired triazole compound in high yield . This method is efficient and provides a straightforward route to obtain the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds
Scientific Research Applications
4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications include anticancer, anti-inflammatory, and antiviral activities.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorophenyl group in 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol enhances its lipophilicity and biological activity compared to its analogs. This makes it a more potent compound with broader applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-amino-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVHRIFSTZCJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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